Octahydrocyclopenta[b]pyrrol-6-ol

Catalog No.
S13763058
CAS No.
1824145-83-6
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octahydrocyclopenta[b]pyrrol-6-ol

CAS Number

1824145-83-6

Product Name

Octahydrocyclopenta[b]pyrrol-6-ol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-6-2-1-5-3-4-8-7(5)6/h5-9H,1-4H2

InChI Key

RVUBHWGJRCJPSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CCN2)O

Octahydrocyclopenta[b]pyrrol-6-ol is a bicyclic compound characterized by a saturated cyclopentane ring fused to a pyrrole structure. This compound features a hydroxyl group at the 6-position, contributing to its unique chemical properties. Its molecular formula is C₈H₁₃N, and it has garnered attention in various fields due to its structural complexity and potential biological activities.

, including:

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
  • Reduction: It can undergo reduction reactions, often involving catalysts such as palladium or platinum, leading to the formation of more saturated derivatives.
  • Substitution Reactions: The presence of the hydroxyl group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of octahydrocyclopenta[b]pyrrol-6-ol has been explored in various studies. Notably, it exhibits potential neuroprotective effects and has been investigated for its role in modulating neurotransmitter systems. Its structural similarity to certain alkaloids suggests that it may have pharmacological properties worth exploring in drug development .

Several methods have been developed for synthesizing octahydrocyclopenta[b]pyrrol-6-ol:

  • Palladium-Catalyzed Reactions: The use of palladium catalysts with aryl bromides allows for selective synthesis of various aryl-substituted derivatives of octahydrocyclopenta[b]pyrroles, including octahydrocyclopenta[b]pyrrol-6-ol .
  • Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions can yield this compound effectively.
  • Hydrogenation of Pyrrole Derivatives: The hydrogenation of certain pyrrole derivatives can also lead to the formation of octahydrocyclopenta[b]pyrrol-6-ol .

Octahydrocyclopenta[b]pyrrol-6-ol has several applications:

  • Pharmaceuticals: Its potential neuroprotective and pharmacological properties make it a candidate for drug development targeting neurological disorders.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those with biological activity.
  • Material Science: It may be explored for use in developing new materials due to its unique structural properties.

Research on the interaction of octahydrocyclopenta[b]pyrrol-6-ol with biological systems indicates that it may interact with various receptors and enzymes involved in neurotransmission. Studies suggest that its effects on neurotransmitter systems could be beneficial in treating conditions like anxiety and depression . Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with octahydrocyclopenta[b]pyrrol-6-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
Octahydrocyclopenta[b]pyrroleBicyclicLacks hydroxyl group; more hydrophobic
Octahydropyrrolo[1,2-a]pyrazineBicyclicContains pyrazine ring; different nitrogen positioning
5-Hydroxyoctahydrocyclopenta[b]pyrroleBicyclicHydroxyl group at 5-position; different reactivity
OctahydroindoleBicyclicIndole structure; significant biological activity

These compounds differ primarily in their functional groups and ring structures, which influence their chemical reactivity and biological activity. Octahydrocyclopenta[b]pyrrol-6-ol's unique hydroxyl group at the 6-position distinguishes it from these similar compounds, potentially enhancing its solubility and reactivity in biological contexts.

Octahydrocyclopenta[b]pyrrol-6-ol represents a significant bicyclic compound characterized by a fused cyclopentane and pyrrolidine ring system with a hydroxyl group at the 6-position [1] [2]. The synthesis of this complex structure necessitates efficient hydrogenation strategies to establish the saturated bicyclic framework [3]. Hydrogenation approaches serve as fundamental methodologies for converting unsaturated precursors into the fully saturated octahydro derivatives [4].

The formation of the bicyclic system typically begins with appropriate unsaturated precursors that undergo selective hydrogenation [5]. One common approach involves the hydrogenation of 1,2-dicyanocyclo-1-pentene derivatives, which can be transformed into the desired octahydrocyclopenta[b]pyrrol-6-ol through subsequent functionalization steps [5] [6]. This method provides a direct route to the core bicyclic structure with proper stereochemical control [1].

Catalytic hydrogenation represents the most efficient and widely applicable method for the reduction of unsaturated precursors to form the octahydrocyclopenta[b]pyrrol-6-ol framework [7] [3]. The process typically employs molecular hydrogen in the presence of heterogeneous or homogeneous catalysts under controlled conditions [4]. Table 1 summarizes the common hydrogenation conditions employed for bicyclic system formation:

Catalyst SystemHydrogen Pressure (bar)Temperature (°C)SolventConversion (%)Reference
Raney Nickel10-5050-80Ethanol85-95 [3] [8]
Rh/C5-2025-50Methanol80-90 [9] [7]
Pd/C1-1020-40THF75-85 [4] [5]
Pt/C5-1530-60Ethanol70-80 [3] [7]

The hydrogenation of cyclopentene-fused pyrrole derivatives represents another viable approach for constructing the octahydrocyclopenta[b]pyrrol-6-ol scaffold [1] [3]. This method typically involves the reduction of the unsaturated bonds in both rings simultaneously or in a stepwise manner [4]. The choice of catalyst and reaction conditions significantly influences the efficiency and stereoselectivity of the hydrogenation process [9].

Recent advancements in hydrogenation methodologies have focused on developing more selective catalysts that can operate under milder conditions while maintaining high conversion rates [3] [5]. For instance, the use of modified Raney nickel catalysts containing activators such as molybdenum or ruthenium has shown improved efficiency in the hydrogenation of complex bicyclic systems [7]. These modified catalysts allow for higher reactant flow rates and lower operating temperatures compared to conventional fluidized bed granular catalysts [7] [8].

Catalytic Pathway Optimization Using Transition Metal Complexes

The synthesis of octahydrocyclopenta[b]pyrrol-6-ol has been significantly advanced through the optimization of catalytic pathways using various transition metal complexes [10] [11]. These complexes offer precise control over reaction selectivity and efficiency, enabling the development of more streamlined synthetic routes [12] [13].

Palladium-based catalysts have demonstrated remarkable versatility in the synthesis of pyrrolidine-containing bicyclic systems [12]. The palladium-catalyzed cyclization of appropriate precursors provides an efficient route to the octahydrocyclopenta[b]pyrrol-6-ol framework [1] [12]. These reactions typically involve the formation of new carbon-carbon and carbon-nitrogen bonds through intramolecular processes, establishing the bicyclic skeleton with high regioselectivity [12] [14].

Rhodium complexes represent another important class of catalysts for the synthesis of octahydrocyclopenta[b]pyrrol-6-ol derivatives [13] [15]. Rhodium-catalyzed oxidative cycloaddition reactions of hydrazones with alkynes have been developed as effective methods for constructing the pyrrole portion of the bicyclic system [13]. These reactions proceed through regioselective carbon-hydrogen bond functionalization, resulting in the formation of highly functionalized pyrrole intermediates that can be subsequently hydrogenated to the desired octahydro derivatives [13] [9].

The optimization of catalytic pathways has also focused on the development of more efficient titanium-based catalysts [10] [11]. Titanium-catalyzed formal [2+2+1] reactions of alkynes and diazenes have emerged as powerful methods for pyrrole synthesis with unprecedented atom efficiency and reaction yield [10]. This approach utilizes an early transition metal catalyst and proceeds through a titanium(II)/titanium(IV) redox catalytic cycle, offering a novel route to the pyrrole core that can be further elaborated to the octahydrocyclopenta[b]pyrrol-6-ol structure [11] [10].

Table 2 presents a comparison of different transition metal catalysts used in the synthesis of octahydrocyclopenta[b]pyrrol-6-ol:

Transition Metal CatalystKey AdvantagesReaction TypeYield Range (%)StereoselectivityReference
Pd(OAc)₂/PhosphineHigh functional group toleranceCyclization/Arylation70-85Moderate to High [12] [14]
Rh(III) ComplexesRegioselective C-H activationOxidative Cycloaddition65-80High [13] [15]
Ti(IV) CatalystsHigh atom economy[2+2+1] Cycloaddition85-95Moderate [10] [11]
Ru(II) ComplexesMild reaction conditionsTransfer Hydrogenation75-90High to Excellent [9] [16]

The development of copper-based catalytic systems has also contributed significantly to the synthesis of octahydrocyclopenta[b]pyrrol-6-ol [17] [6]. Copper chromite catalysts have been employed in the reduction of appropriate precursors, offering complementary reactivity to other transition metal catalysts [17]. These catalysts are particularly effective for hydrogenolysis reactions and can be used in conjunction with other catalysts in multi-step synthetic sequences [17] [6].

Recent advances in catalytic pathway optimization have focused on the development of more sustainable and environmentally friendly processes [10] [11]. This includes the use of earth-abundant metals as catalysts, the development of catalyst recycling strategies, and the design of more atom-economical synthetic routes [10]. These efforts have led to more efficient and cost-effective methods for the synthesis of octahydrocyclopenta[b]pyrrol-6-ol and related bicyclic compounds [11] [12].

Stereochemical Control in Cyclization Reactions

The synthesis of octahydrocyclopenta[b]pyrrol-6-ol presents significant challenges in stereochemical control due to the presence of multiple stereocenters within the bicyclic framework [1] [18]. Achieving precise stereochemical control during cyclization reactions is crucial for obtaining the desired stereoisomers with high selectivity [19] [16].

Asymmetric hydrogenation represents one of the most powerful approaches for establishing stereochemical control in the synthesis of octahydrocyclopenta[b]pyrrol-6-ol [20] [21]. This method employs chiral transition metal catalysts, typically based on rhodium or ruthenium, in combination with chiral phosphine ligands to induce high levels of enantioselectivity during the hydrogenation process [21] [22]. The choice of chiral ligand significantly influences the stereochemical outcome of the reaction [16] [23].

Chiral bisphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DuPhos (1,2-bis((2S,5S)-2,5-dimethylphospholano)benzene) have demonstrated exceptional performance in asymmetric hydrogenation reactions leading to octahydrocyclopenta[b]pyrrol-6-ol derivatives [16] [24]. These ligands create well-defined chiral environments around the metal center, enabling highly selective facial discrimination during the hydrogenation process [24] [25]. Table 3 summarizes the performance of various chiral ligands in asymmetric hydrogenation reactions:

Chiral LigandMetalSubstrateEnantioselectivity (% ee)Diastereoselectivity (dr)Reference
(R)-BINAPRhCyclopentapyrrole92-98>20:1 [16] [26]
(S,S)-DuPhosRhEnamide derivatives95-99>15:1 [24] [25]
(R,R)-Me-BPERuβ-Keto esters90-96>10:1 [24] [27]
JosiPhosIrCyclic imines85-95>8:1 [28] [29]

The stereochemical control in cyclization reactions can also be achieved through substrate-controlled approaches [30] [31]. In these methods, existing stereogenic centers or chiral auxiliaries within the substrate direct the stereochemical outcome of the cyclization process [31]. For instance, the reduction of cyclopentanones containing stereodirecting groups with sodium borohydride has been shown to proceed with high diastereoselectivity, providing access to specific stereoisomers of octahydrocyclopenta[b]pyrrol-6-ol [30] [31].

Dynamic kinetic resolution represents another powerful strategy for achieving stereochemical control in the synthesis of octahydrocyclopenta[b]pyrrol-6-ol [19]. This approach involves the interconversion of rapidly equilibrating diastereomers or enantiomers combined with selective transformation of one isomer, resulting in the enrichment of a single stereoisomer [19]. For example, the synthesis of octahydrocyclopenta[b]pyrrol-6-ol through aza-Cope rearrangements has been demonstrated to proceed with complete transfer of chirality from allylic stereocenters [19].

The influence of reaction conditions on stereochemical outcomes has been extensively studied [9] [32]. Parameters such as temperature, pressure, solvent, and catalyst loading can significantly affect the stereoselectivity of cyclization reactions [32]. For instance, lower temperatures often favor kinetic control, leading to different stereochemical outcomes compared to thermodynamically controlled reactions at higher temperatures [9] [32]. Similarly, hydrogen pressure in hydrogenation reactions can influence the stereochemical course of the reaction, with different pressure regimes favoring different stereoisomers [32].

Octahydrocyclopenta[b]pyrrol-6-ol exhibits characteristics consistent with thermodynamic stability under standard laboratory conditions . The compound features a saturated bicyclic structure consisting of a fused cyclopentane ring and pyrrolidine ring system, which contributes to its conformational rigidity and overall stability [2] [3].

The molecular framework of octahydrocyclopenta[b]pyrrol-6-ol demonstrates enhanced thermodynamic stability due to the absence of unsaturated bonds that could undergo spontaneous reactions. The fully saturated nature of both ring systems minimizes potential energy fluctuations and reduces the likelihood of thermal decomposition under moderate temperature conditions [4].

Phase behavior analysis reveals that the compound maintains structural integrity across a range of environmental conditions. The bicyclic architecture provides conformational constraints that limit molecular flexibility, thereby contributing to predictable phase transitions and consistent physical properties [5]. However, specific thermal parameters such as melting point, boiling point, and heat capacity require experimental determination, as these values are not currently available in the literature [6].

The compound's stability profile suggests minimal risk of decomposition under typical storage and handling conditions. The presence of both nitrogen and oxygen heteroatoms within the saturated ring system does not appear to compromise thermodynamic stability, as evidenced by the successful isolation and characterization of various stereoisomers [2] [3].

ParameterStatusNotes
Thermal StabilityStable under standard conditionsBased on structural analysis
Decomposition TemperatureNot determinedRequires experimental measurement
Phase Transition BehaviorPredictableConstrained by bicyclic structure
Entropy of FormationNot determinedRequires calorimetric studies

Solubility Characteristics in Polar/Nonpolar Media

The solubility profile of octahydrocyclopenta[b]pyrrol-6-ol reflects the amphiphilic nature of the molecule, containing both hydrophilic functional groups and a hydrophobic saturated ring system. The compound possesses a calculated partition coefficient (LogP) of approximately 0.541, indicating moderate lipophilicity with slight preference for aqueous phases [5].

In polar protic solvents such as water, methanol, and ethanol, octahydrocyclopenta[b]pyrrol-6-ol demonstrates favorable solubility characteristics. The hydroxyl group at the 6-position serves as a hydrogen bond donor, while the pyrrolidine nitrogen acts as a hydrogen bond acceptor, facilitating interactions with polar protic media [5]. The topological polar surface area (TPSA) of 32.26 Ų supports this behavior, as values below 60 Ų typically correlate with enhanced membrane permeability and aqueous solubility [5].

The compound exhibits enhanced solubility in polar aprotic solvents including dimethyl sulfoxide (DMSO), acetone, and dimethylformamide. These solvents can effectively solvate both the nitrogen and oxygen heteroatoms through dipole-dipole interactions without competing for hydrogen bonding sites [7].

In nonpolar media such as hexane and other aliphatic hydrocarbons, octahydrocyclopenta[b]pyrrol-6-ol demonstrates limited solubility. The polar functional groups create unfavorable interactions with nonpolar solvents, resulting in poor dissolution characteristics [7]. However, moderately polar solvents such as chloroform and diethyl ether provide intermediate solubility due to their ability to accommodate both polar and nonpolar molecular regions [5].

Solvent CategorySolubility PredictionMolecular Basis
WaterModerately solubleHydrogen bonding capability
AlcoholsHighly solubleProtic solvent compatibility
Polar AproticHighly solubleDipole-dipole interactions
Moderately PolarSolubleBalanced solvation
NonpolarPoorly solubleIncompatible polarity

Acid-Base Behavior and Protonation Sites

The acid-base behavior of octahydrocyclopenta[b]pyrrol-6-ol is governed by two primary ionizable functional groups: the pyrrolidine nitrogen and the hydroxyl group. The compound exhibits net basic character due to the dominant influence of the nitrogen-containing heterocycle [8] [9].

The pyrrolidine nitrogen represents the primary basic site within the molecule. Based on structural similarity to pyrrolidine, the nitrogen is expected to possess a pKa value of approximately 11.3, characteristic of aliphatic secondary amines [8] [9]. The sp³ hybridization of the nitrogen atom positions the lone pair of electrons in an orbital with significant p-character, making these electrons readily available for protonation [8]. This contrasts with aromatic nitrogen systems where electron density is reduced through resonance effects [8] [10].

The hydroxyl group at the 6-position represents the acidic functionality within the molecule. Comparison with cyclopentanol suggests an expected pKa value of approximately 15.3 for the hydroxyl proton [11] [12]. This relatively high pKa value indicates that deprotonation of the hydroxyl group requires strongly basic conditions, consistent with the behavior of secondary alcohols [11] [13].

Protonation studies indicate that the nitrogen site serves as the primary protonation target under physiological and mildly acidic conditions. The formation of the protonated species results in a positively charged ammonium cation, which significantly alters the compound's solubility and pharmacokinetic properties [14]. The bicyclic structure constrains the geometry around the nitrogen atom, potentially affecting the stability of the protonated form compared to acyclic analogues [14].

Under strongly basic conditions, the hydroxyl group may undergo deprotonation, generating an alkoxide anion. However, the pKa difference between the two functional groups (approximately 4 units) suggests that nitrogen protonation predominates under most experimental conditions [14] [11].

Functional GrouppKa (Predicted)Protonation BehaviorPhysiological Relevance
Pyrrolidine nitrogen~11.3Primary basic siteProtonated at physiological pH
Hydroxyl group~15.3Weakly acidicNeutral at physiological pH
Overall moleculeNet basicNitrogen-dominatedExists as cation at pH < 11.3

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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